4-(4-Methylphenyl)butanol 4-(4-Methylphenyl)butanol
Brand Name: Vulcanchem
CAS No.: 53392-07-7
VCID: VC7818541
InChI: InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3
SMILES: CC1=CC=C(C=C1)CCCCO
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol

4-(4-Methylphenyl)butanol

CAS No.: 53392-07-7

Cat. No.: VC7818541

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylphenyl)butanol - 53392-07-7

Specification

CAS No. 53392-07-7
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
IUPAC Name 4-(4-methylphenyl)butan-1-ol
Standard InChI InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3
Standard InChI Key MUQMCEBEBSCGLB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CCCCO
Canonical SMILES CC1=CC=C(C=C1)CCCCO

Introduction

Synthesis Methods

Catalytic Friedel-Crafts Alkylation

A patented method (CN103073391A) utilizes tetrahydrofuran (THF) as a starting material, which reacts with acyl chlorides (e.g., acetyl chloride) under zinc chloride catalysis to form 4-chlorobutanol esters. Subsequent Friedel-Crafts alkylation with benzene in the presence of aluminum trichloride yields 4-phenylbutanol esters, which are hydrolyzed under alkaline conditions to produce 4-(4-methylphenyl)butanol . Key advantages include:

  • Yield: 70–75% for the alkylation step .

  • Safety: Avoids toxic mercury reagents and corrosive hydrogen chloride gas .

Reduction of Carboxylic Acid Derivatives

Physicochemical Properties

PropertyValueSource
Molecular Weight164.24 g/mol
Density1.042 g/mL (25°C)
Boiling Point160–161°C (8 mmHg)
Melting Point3–4°C
LogP (Partition Coefficient)2.31
SolubilitySlightly soluble in chloroform, methanol

The compound’s supramolecular structure has been investigated via X-ray scattering and molecular dynamics simulations. Unlike aliphatic butanols, its phenyl group disrupts hydrogen-bond networks, leading to smaller, disordered clusters .

Applications

Pharmaceutical Intermediates

4-(4-Methylphenyl)butanol is a precursor in synthesizing bioactive molecules. For example, its derivatives are implicated in the total synthesis of (±)-epibatidine and (±)-pyrenophorin . The hydroxyl group facilitates esterification and etherification reactions, enabling modular functionalization.

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